N-[4-(dimethylsulfamoyl)phenyl]-1-methyl-1H-pyrazole-5-carboxamide
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Overview
Description
N-[4-(dimethylsulfamoyl)phenyl]-1-methyl-1H-pyrazole-5-carboxamide is a chemical compound that belongs to the class of sulfonamides It is characterized by the presence of a dimethylsulfamoyl group attached to a phenyl ring, which is further connected to a pyrazole ring with a carboxamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(dimethylsulfamoyl)phenyl]-1-methyl-1H-pyrazole-5-carboxamide typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a β-diketone under acidic conditions.
Introduction of the Dimethylsulfamoyl Group: The dimethylsulfamoyl group can be introduced via a sulfonation reaction using dimethylsulfamoyl chloride in the presence of a base such as triethylamine.
Coupling with the Phenyl Ring: The phenyl ring with the dimethylsulfamoyl group is then coupled with the pyrazole ring through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors for better control of reaction conditions and the use of high-purity reagents to minimize impurities.
Chemical Reactions Analysis
Types of Reactions
N-[4-(dimethylsulfamoyl)phenyl]-1-methyl-1H-pyrazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted sulfonamides.
Scientific Research Applications
N-[4-(dimethylsulfamoyl)phenyl]-1-methyl-1H-pyrazole-5-carboxamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anti-inflammatory and anti-cancer agent due to its ability to inhibit specific enzymes and pathways.
Materials Science: The compound can be used in the synthesis of advanced materials with specific electronic and optical properties.
Biological Studies: It is used in studies related to enzyme inhibition and protein interactions.
Mechanism of Action
The mechanism of action of N-[4-(dimethylsulfamoyl)phenyl]-1-methyl-1H-pyrazole-5-carboxamide involves its interaction with specific molecular targets, such as enzymes. The dimethylsulfamoyl group can form strong hydrogen bonds with the active site of enzymes, leading to inhibition of their activity. This inhibition can affect various biological pathways, making the compound useful in therapeutic applications.
Comparison with Similar Compounds
Similar Compounds
- N-[4-(dimethylsulfamoyl)phenyl]acetamide
- 4-(N,N-Dimethylsulfamoyl)phenylboronic acid
- 3-(4-(dimethylsulfamoyl)phenyl)acrylic acid
Uniqueness
N-[4-(dimethylsulfamoyl)phenyl]-1-methyl-1H-pyrazole-5-carboxamide is unique due to the presence of both the pyrazole ring and the dimethylsulfamoyl group, which confer specific chemical and biological properties. This combination allows for versatile applications in medicinal chemistry and materials science, distinguishing it from other similar compounds.
Properties
IUPAC Name |
N-[4-(dimethylsulfamoyl)phenyl]-2-methylpyrazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N4O3S/c1-16(2)21(19,20)11-6-4-10(5-7-11)15-13(18)12-8-9-14-17(12)3/h4-9H,1-3H3,(H,15,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RSZBCZCQCGFPEY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC=N1)C(=O)NC2=CC=C(C=C2)S(=O)(=O)N(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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